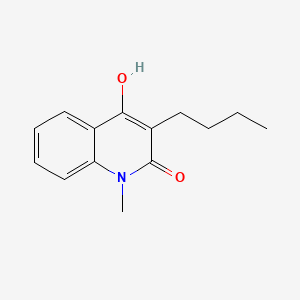

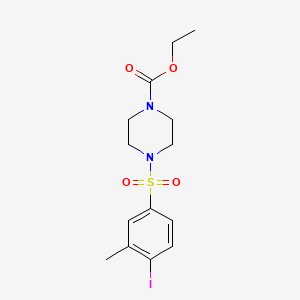

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, also known as BMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMQ is a quinolone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

Aplicaciones Científicas De Investigación

Antioxidants for Lubricating Greases : A derivative of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one was synthesized and evaluated as an antioxidant in lubricating greases. This compound showed significant effectiveness in reducing the total acid number and oxygen pressure drop in lubricating greases (Hussein, Ismail, & El-Adly, 2016).

Green Synthesis Protocols : A study demonstrated a green protocol for synthesizing derivatives of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one through a cascade Knoevenagel–Michael reaction under solvent- and catalyst-free conditions. This environmentally benign method yielded high purity products (Bhat & Trivedi, 2014).

Novel Synthesis Method in Water : A novel and eco-friendly synthesis method for 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives was developed. This method employed a one-pot C–C and C–N bond forming strategy in water without metal catalysts, showing wide functional group tolerance (Yadav, Vagh, & Jeong, 2020).

Anticancer Activity : A derivative of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one showed significant anticancer activity. The compound was produced by reducing 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one and showed potent antiproliferative effects against certain cancer cell lines (Talaat et al., 2022).

Antimicrobial and Antitubercular Activities : A study on substituted thiazolyl derivatives of 2-Quinolones, which include 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, revealed promising antibacterial, antifungal, and antitubercular activities (Katagi et al., 2013).

NMDA Antagonists in Neurology : Another derivative was evaluated for its activity as an antagonist at the glycine site on the NMDA (N-methyl-D-aspartate) receptor, showing potential as an anticonvulsant in neurological applications (Carling et al., 1997).

Water-Mediated Synthesis for Corrosion Inhibition : A water-mediated, green synthesis of bisquinolones from 4-hydroxy-1-methylquinolin-2(1H)-one demonstrated its application in corrosion inhibition for carbon steel in hydrochloric acid solution (Madhu, Reddy, & Dubey, 2017).

Synthesis of Heterocyclic Derivatives for Antioxidant Screening : A study developed a new route for synthesizing heterocyclic derivatives of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, examining their antioxidant activity (Hassan & Hassanin, 2017).

Cytotoxicity and Molecular Docking in Cancer Research : Quinoline-pyrimidine hybrid compounds derived from 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one were synthesized and evaluated for cytotoxicity against cancer cell lines. The study also included ADMET and molecular docking analyses (Toan et al., 2020).

Fluorescence Properties for Molecular Probes : The fluorescence properties of some derivatives were studied, suggesting potential use as molecular fluorescent probes (Motyka et al., 2011).

Propiedades

IUPAC Name |

3-butyl-4-hydroxy-1-methylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSGKYKRLRQHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)

![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)

![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B604287.png)